{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine
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Overview
Description
{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine is an organic compound that features a complex aromatic structure This compound is characterized by the presence of fluorine, methoxy, and methylamine groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-fluorophenol with methoxybenzaldehyde under basic conditions to form the intermediate 3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde.
Reduction and Amination: The intermediate is then reduced, typically using a reducing agent like sodium borohydride, followed by amination with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16FNO2 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methanamine |
InChI |
InChI=1S/C15H16FNO2/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8H,9-10,17H2,1H3 |
InChI Key |
SAHIQXMLBSVROC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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